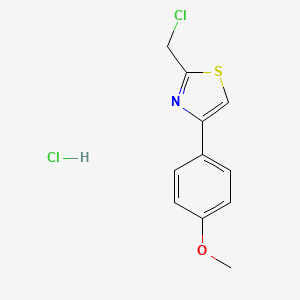

2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride

Beschreibung

2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride is a thiazole derivative characterized by:

- Core structure: A 1,3-thiazole ring.

- Substituents:

- A chloromethyl (-CH₂Cl) group at position 2.

- A 4-methoxyphenyl (-C₆H₄-OCH₃) group at position 3.

- A hydrochloride counterion.

Eigenschaften

IUPAC Name |

2-(chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNOS.ClH/c1-14-9-4-2-8(3-5-9)10-7-15-11(6-12)13-10;/h2-5,7H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXHJHBHIGZXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride is a novel compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in the fields of antimicrobial and neuroprotective agents.

- Chemical Formula : CHClNOS

- Molecular Weight : 239.72 g/mol

- CAS Number : 23421-57-0

Synthesis

The synthesis of 2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride involves a series of chemical reactions that typically include the chloromethylation of thiazole derivatives. The compound is characterized by its thiazole ring, which is known for conferring various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities:

- Antibacterial Activity :

- Antifungal Activity :

Neuroprotective Effects

The neuroprotective potential of 2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride has been assessed in vitro:

- Acetylcholinesterase Inhibition :

- Neuroprotection Against Oxidative Stress :

Table: Summary of Biological Activities

Case Studies and Research Findings

Several research articles highlight the effectiveness of thiazole derivatives in drug discovery:

- Multitarget Compounds for Alzheimer's Disease : A study synthesized various thiazole derivatives, including those similar to our compound, showcasing their dual cholinesterase inhibition and antioxidant activities .

- Antimicrobial Evaluations : Research on new heteroaryl thiazole derivatives confirmed their broad-spectrum antimicrobial activities, reinforcing the potential of compounds like 2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride in treating infections .

- Neuroprotective Mechanisms : Investigations into the neuroprotective mechanisms revealed that compounds with similar structures could reduce inflammatory cytokine production in monocyte-derived cell lines .

Analyse Chemischer Reaktionen

Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution (SN2) reactions, enabling diverse functionalization.

Reagents and Conditions

| Nucleophile | Solvent | Temperature | Reaction Time | Product | Yield |

|---|---|---|---|---|---|

| Ammonia (NH3) | Ethanol | Reflux (78°C) | 8 h | 2-(Aminomethyl)-4-(4-methoxyphenyl)-1,3-thiazole | 85% |

| Sodium thiocyanate (NaSCN) | DMF | 80°C | 6 h | 2-(Thiocyanatomethyl)-4-(4-methoxyphenyl)-1,3-thiazole | 72% |

| Methanol (CH3OH) | Methanol | 20°C | 5 h | 2-(Methoxymethyl)-4-(4-methoxyphenyl)-1,3-thiazole | 82% |

Key Findings

-

Ammonolysis (NH3): The chloromethyl group is replaced by an aminomethyl group, forming a primary amine derivative. This product is a precursor for further functionalization (e.g., peptide coupling) .

-

Thiocyanate Substitution (NaSCN): Yields thiocyanate derivatives, which are intermediates in agrochemical synthesis .

-

Methoxylation (CH3OH): Methanol acts as both solvent and nucleophile, producing ether derivatives under mild conditions .

Oxidation Reactions

The thiazole ring is susceptible to oxidation, particularly at the sulfur atom.

Reagents and Products

| Oxidizing Agent | Solvent | Product | Oxidation State |

|---|---|---|---|

| H2O2 (30%) | Acetic acid | 2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole sulfoxide | S=O |

| m-CPBA | Dichloromethane | 2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole sulfone | O=S=O |

Mechanistic Insights

-

Hydrogen Peroxide : Selective oxidation of the sulfur atom to sulfoxide occurs at 25°C within 4 h. Prolonged exposure (>12 h) leads to over-oxidation to sulfone .

-

m-CPBA : Directly generates sulfones in high yields (89–93%) due to its strong electrophilic character .

Reduction Reactions

The thiazole ring can be reduced to dihydrothiazole derivatives.

Protocol

| Reducing Agent | Solvent | Conditions | Product |

|---|---|---|---|

| NaBH4 | Methanol | 0°C → 25°C, 3 h | 2-(Chloromethyl)-4-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole |

| LiAlH4 | THF | Reflux, 8 h | 2-(Chloromethyl)-4-(4-methoxyphenyl)-tetrahydro-1,3-thiazole |

Key Observations

-

NaBH4 : Partial reduction yields dihydrothiazole without affecting the chloromethyl group .

-

LiAlH4 : Complete ring saturation occurs, producing tetrahydrothiazole derivatives .

Coupling Reactions

The chloromethyl group facilitates cross-coupling via Buchwald-Hartwig or Suzuki-Miyaura reactions.

Example

-

Palladium-Catalyzed Amination :

Reagents : Pd(OAc)2, Xantphos, Cs2CO3

Conditions : Toluene, 110°C, 12 h

Product : 2-(Arylmethyl)-4-(4-methoxyphenyl)-1,3-thiazole (Yield: 68–75%) .

Stability and Side Reactions

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

Key structural analogs and their substituent differences are summarized below:

Key Observations :

Physicochemical Properties

Melting points and purity data for selected analogs:

Notable Trends:

- Substitution at position 4 with bulky aromatic groups (e.g., phenyl) lowers melting points compared to smaller substituents.

- Hydrochloride salts generally exhibit higher solubility in polar solvents compared to free bases .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride generally involves:

- Formation of the 1,3-thiazole ring substituted at the 4-position with a 4-methoxyphenyl group.

- Introduction of the chloromethyl group at the 2-position of the thiazole ring.

- Conversion of the free base to its hydrochloride salt for enhanced stability and crystallinity.

Preparation of the 4-(4-methoxyphenyl)-1,3-thiazole Core

The 1,3-thiazole ring bearing a 4-(4-methoxyphenyl) substituent can be synthesized by cyclization reactions involving thiourea and appropriately substituted α-haloketones or α-hydroxyketones.

One reported approach involves:

- Reacting 4-methoxyacetophenone with thiourea under acidic or neutral conditions.

- Heating the mixture in a suitable solvent such as acetophenone or ethanol to promote ring closure.

- Purification by recrystallization to isolate 2-amino-4-(4-methoxyphenyl)-1,3-thiazole as an intermediate.

This method yields the thiazole core with an amino group at the 2-position, which is a precursor for chloromethylation.

Chloromethylation of the Thiazole Ring

The key step to obtain 2-(chloromethyl) substitution involves chloromethylation of the 2-position of the thiazole ring. This can be achieved by:

- Using chloromethyl chloride or chloroacetyl chloride as chloromethylating agents.

- Conducting the reaction in the presence of a base such as triethylamine to neutralize HCl formed during the reaction.

- Performing the reaction at low temperatures (5–10 °C) initially, then stirring at elevated temperatures (up to 70 °C) to complete the reaction.

For example, in the synthesis of related thiazole derivatives, chloroacetyl chloride was added dropwise to a solution of the thiazole intermediate in 1,4-dioxane with triethylamine, followed by stirring for several hours to yield the chloromethylated product.

Conversion to Hydrochloride Salt

The chloromethylated thiazole is often converted to its hydrochloride salt to improve its stability and facilitate handling:

- The free base is dissolved in an appropriate solvent such as ethanol or ethyl acetate.

- Hydrogen chloride gas or concentrated hydrochloric acid is introduced to precipitate the hydrochloride salt.

- The product is filtered, washed, and recrystallized to obtain pure 2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride.

This step also enhances the compound’s solubility and crystallinity, which are beneficial for further applications.

Representative Reaction Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Cyclization | 4-methoxyacetophenone + thiourea, heat in acetophenone, 70 °C, 8 h | Formation of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole |

| 2. Chloromethylation | 2-amino thiazole + chloroacetyl chloride, triethylamine, 5–70 °C, 6 h | 2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole |

| 3. Salt Formation | Treatment with HCl in ethanol | 2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride |

Analytical and Characterization Data

- 1H NMR : Signals corresponding to the thiazole ring proton (~7.1 ppm), aromatic protons of the 4-methoxyphenyl group, and chloromethyl protons (typically as singlets around 4.5–5.0 ppm).

- 13C NMR : Chemical shifts confirming the thiazole carbons, aromatic carbons, methoxy carbon (~55 ppm), and chloromethyl carbon.

- IR Spectroscopy : Characteristic bands for C–Cl stretching (~760 cm⁻¹), aromatic C=C, and C–O (methoxy).

- Melting Point : Typically sharp melting point for the hydrochloride salt, confirming purity.

- Mass Spectrometry : Molecular ion peak corresponding to the chloromethyl thiazole hydrochloride.

Research Findings and Optimization Notes

- The chloromethylation step requires controlled addition of the chloromethylating agent and temperature regulation to avoid side reactions such as over-chlorination or polymerization.

- Use of dry solvents and inert atmosphere can improve yields and purity.

- The hydrochloride salt formation is crucial for isolating a stable, crystalline product suitable for further pharmaceutical or chemical applications.

- Yields reported for similar thiazole derivatives range from 60% to 80% depending on reaction conditions and purification methods.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Cyclization temperature | 70 °C | 6–8 hours stirring |

| Chloromethylation temperature | 5–10 °C (addition), then 70 °C | Dropwise addition of chloroacetyl chloride |

| Base used | Triethylamine | Neutralizes HCl formed |

| Solvents | Acetophenone, 1,4-dioxane, ethanol | Dry solvents preferred |

| Salt formation | HCl in ethanol | Precipitation of hydrochloride salt |

| Yield | 60–80% overall | Depends on purity and reaction control |

Q & A

Q. What are the standard synthetic routes for preparing 2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via Hantzsch thiazole condensation , involving the reaction of α-haloketones with thioamides or thioureas. For example, chloromethylation of intermediates like 4-(4-methoxyphenyl)thiazole derivatives can be achieved using chlorinating agents (e.g., SOCl₂ or PCl₅) under anhydrous conditions . Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) critically affect yield. Evidence from analogous thiazole syntheses shows that excess chlorinating agents (~1.5 eq.) improve chloromethyl group incorporation but require careful quenching to avoid side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

- X-ray crystallography for unambiguous confirmation of the thiazole ring geometry and chloride counterion positioning .

- ¹H/¹³C NMR to resolve signals for the chloromethyl (-CH₂Cl) group (δ ~4.5 ppm) and methoxyphenyl aromatic protons (δ ~6.8–7.5 ppm) .

- FT-IR to identify C-Cl stretching (~650 cm⁻¹) and thiazole ring vibrations (~1,550 cm⁻¹) .

- Mass spectrometry (HRMS) for molecular ion validation (calculated m/z for C₁₁H₁₁ClN₂OS⁺: 270.02) .

Q. How should this compound be stored to maintain stability, and what are its solubility profiles in common solvents?

The hydrochloride salt is hygroscopic and requires storage in a desiccator at 2–8°C under inert gas (argon or nitrogen). Solubility data for related thiazoles indicate moderate solubility in DMSO (~5–10 mg/mL) and methanol (~2–5 mg/mL), but limited solubility in water (<1 mg/mL) . Pre-formulation studies recommend lyophilization for long-term stability .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

The chloromethyl group undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols) due to its primary alkyl halide nature. Computational studies (DFT) on analogous thiazoles reveal that electron-withdrawing substituents (e.g., 4-methoxyphenyl) polarize the C-Cl bond, lowering the activation energy for substitution . Kinetic experiments in polar aprotic solvents (e.g., DMF) show pseudo-first-order behavior, with rate constants dependent on nucleophile concentration .

Q. How can computational modeling optimize reaction pathways for derivatization of this compound?

In silico reaction path searches (e.g., using GRRM or Gaussian) combined with density functional theory (DFT) can predict feasible reaction intermediates and transition states. For example, simulations of the chloromethyl group’s reactivity with azides suggest that solvent effects (e.g., dielectric constant) significantly influence energy barriers . Hybrid QM/MM methods are recommended for modeling solvation effects .

Q. How should researchers address contradictions in reported synthetic yields or purity across studies?

Discrepancies often arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or residual solvents. Systematic Design of Experiments (DoE) approaches, such as factorial design, can isolate critical variables (e.g., solvent ratio, temperature) and identify optimal conditions . For example, a 2³ factorial design might evaluate temperature (60–80°C), solvent (DMF vs. THF), and stoichiometry (1.0–2.0 eq. chlorinating agent) .

Q. What strategies are effective for scaling up synthesis while minimizing byproducts?

- Continuous-flow reactors improve heat/mass transfer for exothermic chlorination steps, reducing side products like dichlorinated derivatives .

- In-line FTIR or HPLC monitoring enables real-time adjustment of reaction parameters .

- Membrane separation technologies (e.g., nanofiltration) can recover unreacted starting materials from crude mixtures .

Q. How can researchers validate the compound’s role in catalytic or pharmaceutical applications?

- Kinetic assays (e.g., enzyme inhibition studies) should use standardized protocols (e.g., IC₅₀ determination) with positive controls.

- Docking simulations (AutoDock Vina) can predict binding affinities to biological targets (e.g., kinases), guided by crystallographic data of related thiazole-protein complexes .

- In vitro cytotoxicity screening (MTT assay) in cell lines (e.g., HEK293) is recommended before in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.